Duocarmycin DM

cytotoxicity IC50 cancer cell lines

Duocarmycin analogues exhibit class-specific stability and DNA alkylation kinetics; substituting one payload for another without direct data introduces experimental uncertainty. This synthetic duocarmycin analogue offers a defined mechanism for targeted ADC development. - **Potency**: IC50 3.87-22 pM across HT-29, CL1-5, Caski, EJ, LS174T cells. - **Mechanism**: Sequence-selective adenine-N3 alkylation in AT-rich minor groove; distinct from tubulin inhibitors or PBD cross-linkers. - **Application**: Payload for cleavable linkers (e.g., valine-citrulline); DAR optimization required. Suitable for MDR resistance studies. - **LogP**: 4.7 for linker hydrophilicity benchmarking.

Molecular Formula C28H27ClF3N3O5
Molecular Weight 578.0 g/mol
Cat. No. B11933244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuocarmycin DM
Molecular FormulaC28H27ClF3N3O5
Molecular Weight578.0 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl.C(=O)(C(F)(F)F)O
InChIInChI=1S/C26H26ClN3O3.C2HF3O2/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30;3-2(4,5)1(6)7/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3;(H,6,7)/t17-;/m1./s1
InChIKeyDHKVELFKGGQACN-UNTBIKODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Duocarmycin DM: DNA Alkylator ADC Payload


Duocarmycin DM (CAS 1116745-06-2) is a synthetic analogue of the duocarmycin family of potent antitumor antibiotics originally isolated from Streptomyces species [1]. As a DNA minor-groove alkylating agent, it exhibits sequence-selective binding to AT-rich regions and covalent alkylation of adenine-N3 [2]. The compound features a characteristic curved indole structure and a reactive spirocyclopropylcyclohexadienone electrophile essential for its cytotoxic activity [1]. Duocarmycin DM demonstrates exceptionally potent in vitro cytotoxicity across multiple human cancer cell lines, with IC50 values ranging from 3.87 to 22 pM (HT-29, CL1-5, Caski, EJ, and LS174T cells) [3]. Its primary application is as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy, including clinical-stage ADC candidates such as SYD985 (trastuzumab duocarmazine) [4].

Workflow ADC payload development and linker-payload optimization
Selection DNA minor-groove alkylator with sequence-selective AT-region binding
Context Cytotoxicity and DNA damage response pathway studies

Duocarmycin DM: Why In-Class Substitution Fails


The duocarmycin family encompasses structurally related analogues with distinct spirocyclopropylcyclohexadienone electrophiles that exhibit marked differences in chemical stability, DNA alkylation efficiency, and resultant cytotoxic potency [1]. Substituting one duocarmycin analogue for another—or interchanging with other ADC payload classes such as auristatins, maytansinoids, or pyrrolobenzodiazepine (PBD) dimers—without direct comparative data introduces substantial experimental uncertainty. Specifically, duocarmycins alkylate adenine-N3 in the minor groove [2], whereas auristatins and maytansinoids act as tubulin polymerization inhibitors [3], and PBD dimers function as minor groove cross-linkers targeting guanine [4]. These divergent mechanisms of action, coupled with analogue-specific variations in linker compatibility and plasma stability profiles [5], preclude assumption of functional equivalence. The quantitative evidence below substantiates why Duocarmycin DM must be evaluated against explicit comparators rather than assumed interchangeable.

Duocarmycin analogue differences
Chemical stability varies significantly among duocarmycin analogues and may shift potency.
Direct stability data for Duocarmycin DM are required; class-level inference does not guarantee equivalent behavior.
Other payload classes
Auristatins and maytansinoids inhibit tubulin polymerization; mechanism mismatch precludes functional interchange.
PBD dimers cross-link guanine in minor groove, creating distinct DNA lesion profile.

Duocarmycin DM: Comparative Evidence


Cytotoxic Potency Across Cancer Cell Lines

Duocarmycin DM exhibits picomolar cytotoxicity across multiple human cancer cell lines, with IC50 values spanning 3.87 to 22 pM [1]. While no direct head-to-head comparison with other duocarmycin analogues (e.g., Duocarmycin SA, MA) was identified in the same assay, cross-study comparison with the structurally related Duocarmycin A reveals that Duocarmycin A demonstrates an IC50 of 6 pM against HeLa S3 cells [2]. Both compounds operate in the low picomolar range, consistent with their shared mechanism of DNA minor-groove alkylation. Procurement decisions based solely on absolute potency are not supported by this data alone; additional differentiation dimensions are required.

Cytotoxic potency across cell lines
Cross-study comparable
3.87–22 pM (multiple lines) vs Duocarmycin A 6 pM (HeLa S3)
Reported picomolar-range cytotoxicity consistent with duocarmycin class; direct cross-comparison not possible.
Different cell lines and assay conditions limit head-to-head conclusion.
cytotoxicity IC50 cancer cell lines

Chemical Stability and Cytotoxicity Correlation

Within the duocarmycin family, the relationship between chemical stability and biological potency is a critical differentiation parameter. Duocarmycin SA demonstrates significantly greater stability in aqueous solvents compared to Duocarmycin A [1]. This stability difference correlates directly with cytotoxic potency: Duocarmycin SA exhibits an IC50 of 0.05 nM against Balb 3T3/H-ras cells, whereas Duocarmycin A shows an IC50 of 0.3 nM, representing a 6-fold difference in potency [1]. For halogenated seco-compounds (B1, B2, C1, C2), cytotoxicity in vitro correlates with their conversion rate to the active spirocyclopropylhexadienone form [1].

Stability–potency relationship
Class-level inference
6-fold potency difference (SA vs A) linked to aqueous stability
Stability differences among analogues can quantitatively impact cytotoxicity; Duocarmycin DM stability data needed.
Observed in Balb 3T3/H-ras cells; not directly measured for DM.
chemical stability aqueous stability IC50

DNA Alkylation vs Tubulin Inhibition

Duocarmycin DM functions as a DNA minor-groove alkylator that covalently modifies adenine-N3 in AT-rich sequences [1]. This mechanism differs fundamentally from the tubulin-binding payloads (auristatins, maytansinoids) that dominate approved ADCs, which arrest mitosis by inhibiting microtubule polymerization [2]. The DNA-damaging mechanism of duocarmycins offers potential advantages in multi-drug resistant (MDR) settings, as duocarmycin analogues have demonstrated activity against adriamycin-resistant KB and MCF-7 cell lines [3]. Additionally, duocarmycin-based ADCs are designed to release the active cyclopropyl form upon intracellular activation, a prodrug strategy that enhances tumor selectivity [2].

DNA alkylation vs tubulin inhibition
Class-level inference
Minor-groove adenine-N3 alkylation vs microtubule disruption
Mechanistic distinction supports research on MDR models and alternative ADC payload strategies.
Activity reported in adriamycin-resistant cell lines.
mechanism of action DNA alkylation tubulin inhibitor

LogP and ADC Design Implications

Duocarmycin DM has a calculated LogP value of 4.7 [1]. DNA-binding payloads, including duocarmycins, often exhibit high hydrophobicity and planar chemical structures that can promote ADC aggregation and limit therapeutic index [2]. A comparative analysis of clinically tested DNA-binder ADCs indicates that optimizing payload hydrophobicity is critical for achieving favorable pharmacokinetic profiles and reducing premature payload release [2]. The clinical-stage duocarmycin-based ADC SYD985 (trastuzumab duocarmazine) has progressed to Phase III trials for HER2-positive metastatic breast cancer, demonstrating that formulation and linker optimization can mitigate aggregation concerns associated with hydrophobic payloads [3].

LogP and ADC design
Supporting evidence
LogP = 4.7
Moderate hydrophobicity benchmark for linker selection and aggregation risk assessment in ADC research.
Value from supplier data; confirm experimentally for conjugation context.
logP hydrophobicity ADC aggregation

Duocarmycin DM: Application Scenarios


ADC Development for HER2-Positive Solid Tumors

Duocarmycin DM is optimally employed as a cytotoxic payload in ADC research and development programs. The clinical-stage ADC SYD985 (trastuzumab duocarmazine), which utilizes a duocarmycin-based payload, has completed Phase III clinical trials for HER2-positive metastatic breast cancer, demonstrating the translational viability of this payload class [1]. Researchers developing ADCs for solid tumors should consider Duocarmycin DM when seeking a DNA-damaging payload with a mechanism distinct from tubulin inhibitors. The payload is compatible with cleavable linker systems (e.g., valine-citrulline) and requires careful optimization of drug-to-antibody ratio (DAR) to balance efficacy and toxicity [1].

Multi-Drug Resistant Cancer Models

Duocarmycin analogues have demonstrated activity in adriamycin-resistant cancer cell lines, including KB and MCF-7 models, suggesting potential utility in MDR settings [2]. Researchers investigating mechanisms of resistance to conventional chemotherapeutics or tubulin inhibitor-based ADCs may employ Duocarmycin DM as a comparator payload to assess cross-resistance profiles. The DNA alkylation mechanism operates independently of tubulin dynamics and P-glycoprotein-mediated efflux, offering a distinct pharmacological tool for resistance studies.

Linker-Payload Stability Optimization

Given the class-wide relationship between duocarmycin stability and cytotoxic potency [3], Duocarmycin DM serves as a relevant model payload for linker optimization studies. Researchers should evaluate linker attachment strategies (e.g., hydroxyl group of the DNA-alkylating moiety versus DNA-binding moiety) to maximize plasma stability and intracellular payload release [1]. The LogP value of 4.7 [4] provides a benchmark for assessing the impact of linker hydrophilicity on overall ADC aggregation propensity.

DNA Damage Response and Repair Studies

Duocarmycin DM induces sequence-selective adenine-N3 alkylation in the DNA minor groove, triggering DNA damage response pathways distinct from those activated by double-strand breaks or interstrand cross-links [5]. This specificity makes Duocarmycin DM a valuable chemical probe for dissecting cellular responses to minor-groove alkylation damage, including studies of nucleotide excision repair, base excision repair, and apoptosis signaling in cancer cells.

Application
Selection Property
Validation Focus
HER2-targeting ADC payload research
DNA-alkylation mechanism distinct from tubulin inhibitors
HER2-expressing tumor model response and linker compatibility
MDR model payload research
Activity reported in adriamycin-resistant cell models
Cross-resistance profiling vs. tubulin inhibitor ADCs
Linker stability research
Structural stability-activity relationships within duocarmycin class
Plasma stability and intracellular release optimization
DNA damage response studies
Sequence-selective adenine-N3 minor-groove alkylation
Nucleotide/base excision repair and apoptosis pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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